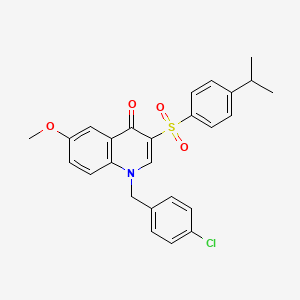
1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a quinoline derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a complex synthesis method, which involves the use of various reagents and catalysts. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which are involved in various biochemical pathways.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects, including the following:
1. Anti-inflammatory effects: The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
2. Anticancer effects: The compound has been found to exhibit anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.
3. Antimicrobial effects: The compound has been found to exhibit antimicrobial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one in lab experiments include its high potency and selectivity, which make it a valuable tool for studying various biochemical pathways. However, the compound also has some limitations, including its high cost and complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, including the following:
1. Further studies on the mechanism of action of the compound, in order to better understand its effects on various biochemical pathways.
2. Development of new derivatives of the compound, in order to improve its potency and selectivity.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and infections.
4. Studies on the compound's pharmacokinetics and pharmacodynamics, in order to better understand its effects on the body.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a promising compound that has been extensively studied for its potential applications in scientific research. Its complex synthesis method and high cost may limit its availability for some researchers, but its high potency and selectivity make it a valuable tool for studying various biochemical pathways. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 4-chlorobenzyl chloride with 3-amino-6-methoxyquinolin-4(1H)-one in the presence of a base such as sodium hydroxide. This results in the formation of 1-(4-chlorobenzyl)-6-methoxyquinolin-4(1H)-one.
In the second step, the 1-(4-chlorobenzyl)-6-methoxyquinolin-4(1H)-one is reacted with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the potential applications of the compound include the following:
1. Anti-inflammatory activity: The compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
2. Anticancer activity: The compound has been found to exhibit anticancer activity, making it a potential candidate for the development of new cancer treatments.
3. Antimicrobial activity: The compound has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-17(2)19-6-11-22(12-7-19)33(30,31)25-16-28(15-18-4-8-20(27)9-5-18)24-13-10-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCXZKTJDMMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
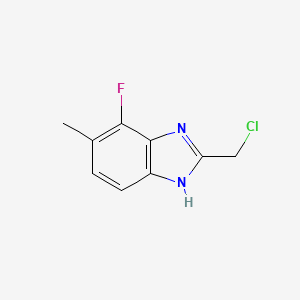
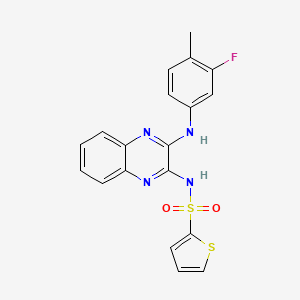

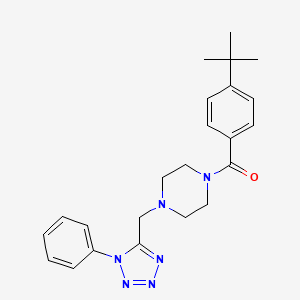
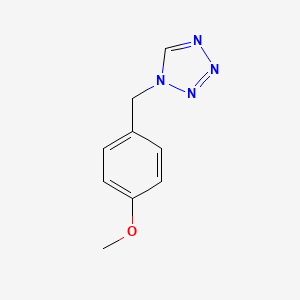
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)
![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)